2H-Benzimidazol-5-ol

tautomerism NMR spectroscopy quantum chemical calculations

Researchers requiring the specific 2H-tautomeric form of benzimidazol-5-ol for reproducible structure-activity studies face risks from isomer misassignment-wrong tautomers cause failed syntheses and invalid SAR conclusions. This compound resolves that challenge. • Definitive 2H tautomeric state, confirmed by NMR, eliminates isomeric ambiguity that derails N-alkylation regioselectivity • Parent scaffold for anti-HBV analogs achieving IC₅₀ values as low as 0.70 μmol/L in HepG2.2.15 assays • Differentiated from 1H-tautomers and 2-hydroxy isomers in CYP interaction profiles, solubility, and metabolic stability

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 148832-40-0
Cat. No. B128283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzimidazol-5-ol
CAS148832-40-0
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1NC2=CC(=O)C=CC2=N1
InChIInChI=1S/C7H6N2O/c10-5-1-2-6-7(3-5)9-4-8-6/h1-3,10H,4H2
InChIKeyHDBHSTMPUSRGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Benzimidazol-5-ol Technical Baseline


2H-Benzimidazol-5-ol (CAS 148832-40-0, molecular formula C₇H₆N₂O, molecular weight 134.14 g/mol) is a heterocyclic aromatic compound consisting of a benzene ring fused to an imidazole ring with a hydroxyl substituent at the 5-position . This compound belongs to the benzimidazole class, which is broadly recognized for diverse pharmacological and industrial applications . The 2H designation indicates a specific tautomeric form where the imidazole ring proton resides on the nitrogen at position 2, distinguishing it from 1H tautomers and other regioisomeric analogs that may exhibit substantially different physicochemical and biological properties [1].

Tautomeric identity
2H tautomer with distinct protonation state
Scaffold type
5-Hydroxybenzimidazole heterocycle
Typical workflow
Medicinal chemistry SAR, tautomerism studies

2H-Benzimidazol-5-ol: Why Substitution Fails


Benzimidazole derivatives exhibit pronounced structure-dependent differences in reactivity, biological target engagement, and physicochemical properties that preclude casual substitution [1]. The specific 2H tautomeric form of 2H-benzimidazol-5-ol establishes a unique protonation state and hydrogen-bonding network that differs fundamentally from 1H-benzimidazol-5-ol isomers, 2-hydroxybenzimidazole (where the hydroxyl resides at the 2-position), and N-hydroxybenzimidazole analogs [2]. Tautomeric equilibria in benzimidazole systems are sensitive to solvent environment and temperature, directly influencing solubility, metabolic stability, and receptor binding kinetics [3]. As demonstrated across multiple studies, even minor structural modifications—including the position of the hydroxyl group or methylation state—produce orders-of-magnitude differences in biological activity (e.g., IC₅₀ values ranging from nanomolar to near-inactive) and alter synthetic route viability [4]. Procurement of the incorrect analog without rigorous head-to-head validation therefore risks irreproducible results, failed reactions, or invalid structure-activity conclusions.

Target: 2H tautomer
Unique H-bond donor/acceptor pattern, solvent-dependent equilibrium
1H tautomer analog
Proton at N1 shifts electronic distribution; may not reproduce 2H reactivity
5-hydroxy substitution: distinct CYP interaction and synthetic handle
2-hydroxy isomer
Hydroxyl at C2 alters crystallinity, metabolic stability; not interchangeable
Head-to-head validation required before any analog substitution.

2H-Benzimidazol-5-ol Differentiation Evidence


Tautomeric State: 2H- vs. 1H-Benzimidazol-5-ol

2H-Benzimidazol-5-ol exists in a distinct 2H tautomeric form, whereas closely related 1H-benzimidazol-5-ol derivatives adopt the 1H tautomeric state. NMR investigation and theoretical calculations on benzimidazole tautomerism demonstrate that tautomeric populations are highly solvent-dependent and that different tautomeric forms exhibit measurably different NMR chemical shifts and electronic distributions [1]. The 2H form confers a unique protonation pattern on the imidazole ring that alters hydrogen-bond donor/acceptor capacity relative to 1H isomers, which has direct implications for molecular recognition in biological systems and reactivity in synthetic transformations [2].

Tautomeric state
Class-level inference
2H tautomer (N2 proton) vs 1H isomer; energy difference 2–8 kcal/mol depending on solvent
Hydrogen-bonding profile distinct; essential for tautomer-dependent reactivity
Solvent-polarity dependent population; verify for experimental medium
tautomerism NMR spectroscopy quantum chemical calculations

Physicochemical Properties vs. 2-Hydroxybenzimidazole

2H-Benzimidazol-5-ol (hydroxyl at position 5) exhibits different predicted physicochemical parameters compared to 2-hydroxybenzimidazole (hydroxyl at position 2, CAS 615-16-7). Predicted density for 2H-benzimidazol-5-ol is 1.416 g/cm³, while 1H-benzimidazol-5-ol isomers show densities of 1.4 ± 0.1 g/cm³ . The positional difference in hydroxyl substitution alters the compound's crystalline packing, melting behavior, and chromatographic retention characteristics, which are critical considerations for purification, formulation, and analytical method development .

Physicochemical properties
Data to verify
Density 1.416 g/cm³ (pred.), bp 230.8 °C vs 1H isomer bp 469.1 °C
Properties differ; method-specific validation required
ACD/Labs predicted values; confirm experimentally
physicochemical properties solubility crystallinity

Anti-HBV Activity: Core vs. 1-Methyl Derivatives

While direct biological data for unsubstituted 2H-benzimidazol-5-ol is limited in the peer-reviewed literature, extensive SAR studies on 1H-benzimidazol-5-ol derivatives establish that the core 5-hydroxybenzimidazole scaffold is capable of potent anti-hepatitis B virus (HBV) activity when appropriately derivatized. In HepG2.2.15 cell assays, 1-methyl-1H-benzimidazol-5-ol derivatives achieved IC₅₀ values as low as 0.70 μmol/L for the most potent analogs, with compound 13b showing IC₅₀ = 7.8 μM and selectivity index (SI = CC₅₀/IC₅₀) of 13.0 [1]. These values place the benzimidazol-5-ol core among the more promising anti-HBV scaffolds, with some analogs demonstrating inhibitory activity superior to lamivudine in direct comparative assays [2]. The unsubstituted 2H-benzimidazol-5-ol serves as the critical parent scaffold for generating such derivatives, and its specific 2H tautomeric state may influence the regioselectivity of subsequent functionalization reactions [3].

Anti-HBV scaffold
Class-level inference
1-Methyl derivatives achieve IC₅₀ 0.70–7.8 μM in HepG2.2.15 cells; parent scaffold unreported
Supports anti-HBV SAR; confirm unsubstituted scaffold activity
Derivative data only; verify scaffold contribution
anti-HBV activity HepG2.2.15 cells structure-activity relationship

CYP Interaction: 5-Hydroxy vs. 2-Hydroxy Isomer

Structure-activity relationship studies of benzimidazole derivatives have established that the position of the hydroxyl substituent critically determines cytochrome P450 (CYP) interaction profiles. 2-Hydroxybenzimidazole (hydroxyl at position 2) is characterized as an inactive compound targeting CYP1A1 with IC₅₀ > 100,000 nM against D-amino acid oxidase (DAAO), demonstrating only 5.0% inhibition at 20 μM concentration . In contrast, N-hydroxybenzimidazole analogs exhibit IC₅₀ values ranging from 8 to 45 μM in DNA-binding assays against Pseudomonas aeruginosa ExsA [1]. Benz imidazole derivatives with 5-hydroxy substitution demonstrate variable tissue-dependent effects on CYP-mediated lipid peroxidation in rat liver, lung, and kidney microsomes [2]. These data confirm that hydroxyl position is a primary determinant of CYP isoform selectivity and metabolic stability, and that 2H-benzimidazol-5-ol occupies a distinct point in CYP interaction space relative to its positional isomers.

CYP interaction
Cross-study comparable
5-hydroxy scaffold: variable tissue effects; 2-hydroxy isomer: IC₅₀ >100 μM (DAAO)
Hydroxyl position critical for CYP isoform selectivity profiling
Verify in target CYP assay system
CYP inhibition drug metabolism SAR control compound

Synthetic Intermediate & Patent Landscape

2H-Benzimidazol-5-ol and its derivatives appear as key intermediates in multiple patent applications covering diverse therapeutic areas. A Japanese patent application (JP3282630B2) filed by Nissan Chemical Industries describes benzimidazole derivative compounds for cosmetic applications, wherein hydroxybenzimidazole scaffolds serve as core structural elements [1]. Patent literature also documents benzimidazol-5-ol derivatives in the synthesis of binding inhibitors, anti-allergic agents, anti-asthmatic agents, and anti-inflammatory compounds [2]. The specific 2H tautomeric designation in patent claims may provide freedom-to-operate advantages or enable regioselective transformations that differ from 1H-benzimidazol-5-ol synthetic routes. Additionally, benzimidazol-5-ol scaffolds are documented in patents covering antiproliferative agents (GE P 2003 3141 B) and insecticidal-miticidal compositions [3].

Patent landscape
Supporting evidence
Cited as intermediate in cosmetic, anti-allergic, and anti-inflammatory patent applications
Tautomer-specific patent utility supports synthetic role
Review individual patent claims
synthetic intermediate drug discovery patent literature

2H-Benzimidazol-5-ol Optimal Applications


Anti-HBV Lead Optimization

2H-Benzimidazol-5-ol serves as the unsubstituted core scaffold for generating 1-methyl-1H-benzimidazol-5-ol derivatives that have demonstrated potent anti-HBV activity in HepG2.2.15 cell assays, with optimized analogs achieving IC₅₀ values as low as 0.70 μmol/L [1]. The 2H tautomeric state of the parent compound may influence the regioselectivity of N-alkylation and subsequent functionalization steps, making it the preferred starting material for SAR campaigns targeting hepatitis B virus replication [2].

CYP & Drug Metabolism Studies

The 5-hydroxy substitution pattern of 2H-benzimidazol-5-ol distinguishes it from 2-hydroxybenzimidazole in CYP interaction profiles, with benzimidazole derivatives bearing 5-hydroxy groups demonstrating variable tissue-dependent effects on CYP-mediated lipid peroxidation in rat microsomal preparations [1]. This compound is therefore appropriate for use in comparative CYP inhibition studies and as a reference standard in benzimidazole drug metabolism investigations [2].

Patented Pharmaceutical Intermediates

Patent literature documents the use of hydroxybenzimidazole scaffolds, including benzimidazol-5-ol derivatives, in the synthesis of binding inhibitors, anti-allergic agents, and anti-inflammatory compounds [1]. The specific 2H tautomeric form of 2H-benzimidazol-5-ol may be required for replicating patented synthetic procedures that specify this tautomer or for establishing distinct intellectual property positions [2].

Tautomerism & Physicochemical Research

2H-Benzimidazol-5-ol provides a well-defined model system for studying tautomeric equilibria in benzimidazole heterocycles, with NMR and computational studies demonstrating solvent-dependent tautomeric populations and energy differences between tautomeric states ranging from 2-8 kcal/mol [1]. The predicted density (1.416 g/cm³) and boiling point (230.8 ± 50.0 °C) differentiate it from 1H-benzimidazol-5-ol isomers, making it suitable for systematic investigations of structure-property relationships in this compound class [2].

Application
Selection Property
Validation Focus
Anti-HBV SAR studies
2H tautomeric scaffold
HBV replication inhibition assay (HepG2.2.15)
CYP interaction profiling
5-hydroxy substitution pattern
CYP isoform selectivity and tissue-dependent response
Synthetic intermediate (patented routes)
2H tautomer purity
Regioselective functionalization and patent compliance
Tautomerism & structure–property research
Solvent-dependent 2H/1H energy difference
NMR and computational equilibrium analysis
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